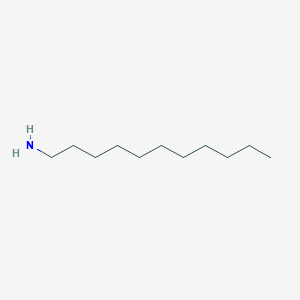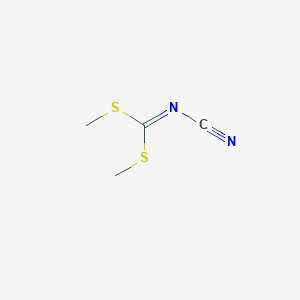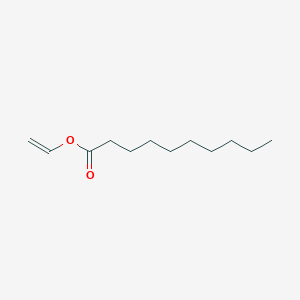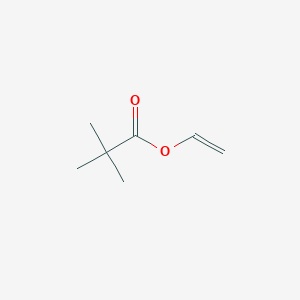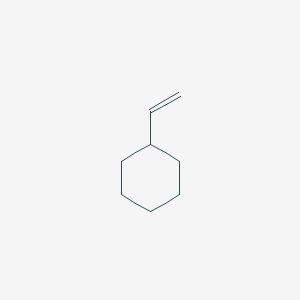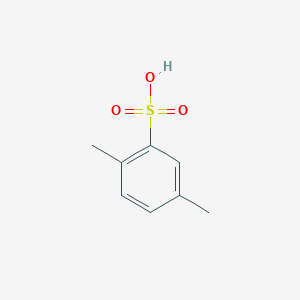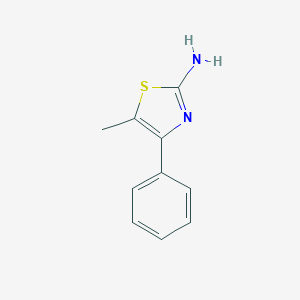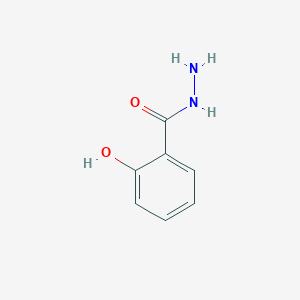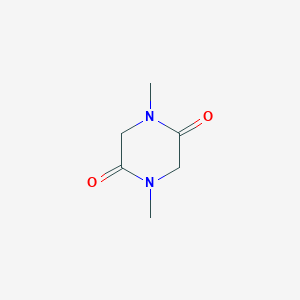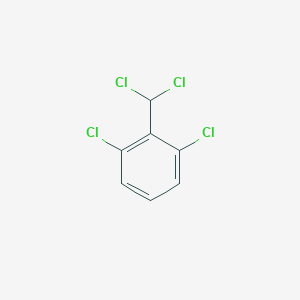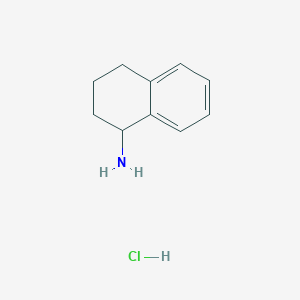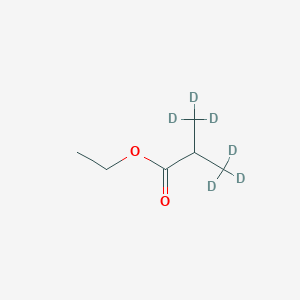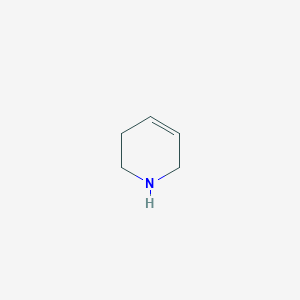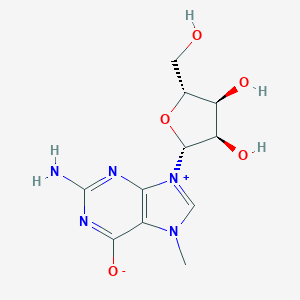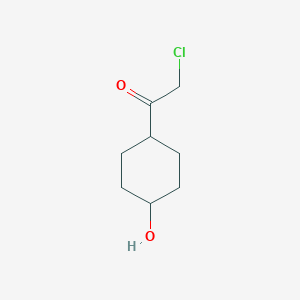
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-hydroxycyclohexyl)ethanone, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Ketoprofen is available in both oral and topical formulations and is often used in the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
作用机制
Ketoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone reduces inflammation, pain, and fever.
生化和生理效应
Ketoprofen has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Ketoprofen also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients.
实验室实验的优点和局限性
Ketoprofen has several advantages for use in lab experiments, including its well-established mechanism of action and its availability in both oral and topical formulations. However, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone also has several limitations, including its potential for adverse effects, such as gastrointestinal bleeding and renal toxicity, and its limited efficacy in some patients.
未来方向
There are several future directions for the study of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, including its potential use in the treatment of cancer and its potential for the development of new NSAIDs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the mechanisms of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and its potential for the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
合成方法
Ketoprofen can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. The most commonly used method for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is the Friedel-Crafts acylation reaction, which involves the reaction of 2-chloroacetophenone with cyclohexanone in the presence of aluminum chloride as a catalyst.
科学研究应用
Ketoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain, inflammation, and fever. Ketoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
属性
CAS 编号 |
128882-60-0 |
|---|---|
产品名称 |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC 名称 |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI 键 |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
规范 SMILES |
C1CC(CCC1C(=O)CCl)O |
同义词 |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



